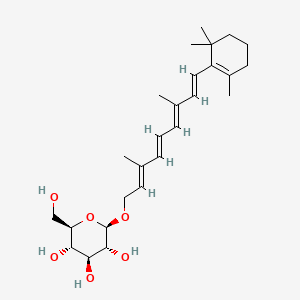

Retinyl glucoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

视黄醇葡萄糖苷是维生素 A 的衍生物,具体来说是视黄醇的糖基化形式。它是一种类维生素 A,这意味着它与维生素 A 有关,并具有相似的生物活性。视黄醇葡萄糖苷以其稳定性和水溶性而闻名,使其成为化妆品和制药配方中的一种流行成分。它因其抗衰老、美白和抗痤疮特性而被使用。

作用机制

视黄醇葡萄糖苷通过在皮肤内转化为视黄酸来发挥其作用。视黄酸然后与核受体结合,特别是视黄酸受体 (RARs) 和类维生素 X 受体 (RXRs)。这种结合调节基因转录,导致细胞更新增加,胶原蛋白生成增加,以及色素沉着过度减少。分子靶点包括参与皮肤健康和细胞分化的各种基因 .

生化分析

Biochemical Properties

Retinyl glucoside interacts with various enzymes, proteins, and other biomolecules. It is a substrate for two broad-specificity mammalian beta-glucosidases, namely the cytosolic and membrane-associated beta-glucosidases of guinea pig liver . This compound is not hydrolyzed by placental glucocerebrosidase . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes related to collagen production . It also influences cellular metabolism, particularly in relation to vitamin A metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to more biologically active forms of vitamin A, such as retinoic acid (RA). This conversion is facilitated by specific enzymes, including retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase . These enzymes enable this compound to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways of vitamin A. It interacts with enzymes such as retinol dehydrogenase and aldehyde dehydrogenase, which facilitate its conversion to retinoic acid . This process can also influence metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is packaged as retinyl ester in nascent chylomicrons in the intestinal mucosa, along with other dietary lipids . This process involves transporters or binding proteins and can affect the localization or accumulation of this compound.

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications

准备方法

合成路线和反应条件

视黄醇葡萄糖苷可以使用酶法合成。一种常见的方法涉及使用从甜杏仁中分离的 β-葡萄糖苷酶催化在超临界二氧化碳 (SCCO2) 介质中合成视黄醇糖苷。该方法包括使视黄醇与各种碳水化合物反应,例如 D-葡萄糖、D-半乳糖、D-甘露糖、D-果糖和 D-山梨醇。视黄醇糖苷的产率范围从 9% 到 34%,其中 D-果糖的产率最高,为 34% .

工业生产方法

视黄醇葡萄糖苷的工业生产通常涉及使用代谢工程微生物的生物技术过程。例如,可以对大肠杆菌进行改造以表达外源酶和代谢途径,以生产类维生素 A,包括视黄醇葡萄糖苷。该方法涉及使用具有十二烷覆盖层的两相培养系统来防止细胞内类维生素 A 降解 .

化学反应分析

反应类型

视黄醇葡萄糖苷会经历各种化学反应,包括:

氧化: 视黄醇葡萄糖苷可以氧化形成视黄酸,它是维生素 A 的更活跃形式。

还原: 它可以被还原回视黄醇。

取代: 可以发生糖基化反应,其中葡萄糖苷部分被其他糖分子取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 可以使用硼氢化钠等还原剂。

取代: 在 SCCO2 介质中使用 β-葡萄糖苷酶进行的酶促糖基化是一种常用方法。

形成的主要产物

视黄酸: 通过氧化形成。

视黄醇: 通过还原形成。

各种糖苷: 通过与不同糖分子发生取代反应形成。

科学研究应用

视黄醇葡萄糖苷具有广泛的科学研究应用:

化学: 用作各种化学研究的稳定且水溶性的视黄醇形式。

生物学: 研究其在细胞分化和增殖中的作用。

医学: 在皮肤病学中使用其抗衰老、抗痤疮和美白特性。它还在研究其在治疗某些类型癌症中的潜力。

相似化合物的比较

类似化合物

视黄醇: 维生素 A 的醇形式,与视黄醇葡萄糖苷相比,稳定性和水溶性较差。

视黄酸: 维生素 A 的活性形式,效力更强,但对皮肤也更刺激。

棕榈酸视黄醇酯: 维生素 A 的酯形式,更稳定,但效力不如视黄酸。

视黄醛: 视黄酸的前体,刺激性较小,但效力也较弱。

视黄醇葡萄糖苷的独特之处

视黄醇葡萄糖苷的独特之处在于其稳定性和水溶性,使其适合用于水性配方。它提供了视黄醇的好处,而没有相关的稳定性和刺激性,使其成为化妆品和制药应用的首选 .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O6/c1-17(11-12-20-19(3)10-7-14-26(20,4)5)8-6-9-18(2)13-15-31-25-24(30)23(29)22(28)21(16-27)32-25/h6,8-9,11-13,21-25,27-30H,7,10,14-16H2,1-5H3/b9-6+,12-11+,17-8+,18-13+/t21-,22-,23+,24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANKXEMSSRKEGQ-GICNYWJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)CO)O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How is retinyl glucoside synthesized by human glucocerebrosidase?

A1: The research paper highlights the ability of human placental glucocerebrosidase to catalyze the formation of this compound []. This occurs via a transglucosylation reaction where glucose is transferred from either glucocerebroside or p-nitrophenyl β-D-glucopyranoside (pNPGlc) to retinol. This reaction is facilitated by the presence of n-pentanol, which enhances the basal activity of glucocerebrosidase. The rate of this compound formation is dependent on retinol concentration, reaching saturation at approximately 0.3 mM retinol [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B1139147.png)

![2-[1-[[2-(5-Fluoro-1H-indol-4-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-6-yl]methyl]piperidin-4-yl]propan-2-ol](/img/structure/B1139148.png)